molecular formula C15H11N3O2S2 B6568584 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine CAS No. 892437-95-5

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B6568584
CAS No.: 892437-95-5
M. Wt: 329.4 g/mol
InChI Key: DDZXAPCIEOEUOM-UHFFFAOYSA-N
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Description

This pyridazine derivative features a sulfanyl bridge at position 3 linked to a 4-nitrophenylmethyl group and a thiophen-2-yl substituent at position 6. The nitro group is a strong electron-withdrawing moiety, which may enhance binding affinity to biological targets by polarizing the aromatic system. The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-18(20)12-5-3-11(4-6-12)10-22-15-8-7-13(16-17-15)14-2-1-9-21-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZXAPCIEOEUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated pyridazine with a thiophene boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer processes, while the thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name (CAS/ID) Position 3 Substituent Position 6 Substituent Key Electronic Features
Target Compound 4-Nitrophenylmethyl-sulfanyl Thiophen-2-yl Strong EWG (nitro), planar thiophene
3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine 4-Fluorophenylmethyl-sulfanyl 4-Pyridinylmethyl Moderate EWG (fluorine), basic pyridine
3-(4-Methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (F840-0055) 4-Methylphenyl-sulfanyl Oxadiazole-linked thiophen-2-yl EDG (methyl), rigid oxadiazole spacer
3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine (872722-95-7) 2-Fluorophenylmethyl-sulfanyl Furan-2-yl Moderate EWG (fluorine), less aromatic
3-((4-Nitrobenzyl)thio)-6-(3-nitrophenyl)pyridazine (896053-99-9) 4-Nitrobenzylthio 3-Nitrophenyl Dual nitro groups, high polarity

Key Observations :

  • Steric Effects : The oxadiazole spacer in F840-0055 introduces rigidity, which may restrict conformational flexibility and alter binding kinetics .
  • Aromatic Systems : Thiophene (target compound) exhibits stronger π-stacking than furan (872722-95-7) due to sulfur’s polarizability .

Pharmacological Activity Trends

Compound Reported Activity Mechanism/Notes Reference
Pyridazinone derivatives Anticancer, antinociceptive Inhibition of COX-2 or kinase targets
F840-0055 Anticancer (preliminary) Oxadiazole enhances metabolic stability
896053-99-9 (dual nitro) Cytotoxicity (hypothesized) High polarity may reduce bioavailability

Key Insights :

  • The nitro group in the target compound may confer higher cytotoxicity than fluorine or methyl analogs, as seen in dual-nitro analogs like 896053-99-9, though solubility could be a limiting factor .
  • Thiophene-containing compounds (target, F840-0055) may exhibit improved receptor binding compared to furan derivatives due to enhanced aromatic interactions .

Physicochemical Properties (Inferred)

Compound logP (Predicted) Solubility (Aqueous) Molecular Weight
Target Compound ~3.2 Low 355.39 g/mol
3-(4-Fluorophenyl) analog ~2.8 Moderate 341.38 g/mol
F840-0055 ~3.5 Low 422.51 g/mol
872722-95-7 (furan) ~2.5 Moderate 327.37 g/mol

Notes:

  • The nitro group reduces solubility in the target compound compared to fluorine or methyl-substituted analogs.
  • Higher molecular weight in F840-0055 correlates with lower solubility .

Biological Activity

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 4-nitrophenylmethylsulfanyl group and a thiophen-2-yl moiety. The structural components suggest significant chemical reactivity, enhancing its potential for diverse biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitution.
  • Purification and characterization using NMR and mass spectrometry.

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have been reported to improve yields and reduce reaction times significantly.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Example Study: A derivative with similar structural features demonstrated an IC50 value of 1.06 μM against A549 cells, indicating potent cytotoxicity .

Antimicrobial Activity

Compounds with similar thiophenic structures have shown promising antimicrobial activity against various pathogens. The presence of the nitrophenyl group may enhance the compound's ability to disrupt microbial membranes or inhibit critical metabolic pathways.

  • Case Study: A related compound showed effective inhibition against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, with some exhibiting significant inhibition of pro-inflammatory mediators. The sulfonamide moiety is often implicated in these activities.

  • Research Findings: In vivo studies demonstrated that compounds with similar structures could reduce paw swelling in animal models, comparable to established anti-inflammatory drugs .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition: Many derivatives act as inhibitors for specific kinases involved in cancer progression.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity: Some studies suggest that these compounds may scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

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